Gastrin/CCK antagonist 1

Beschreibung

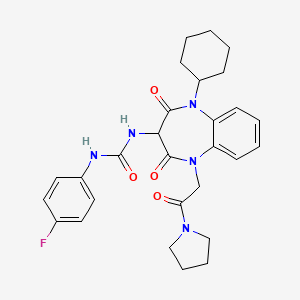

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMOKEJAUAGZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Effects and Molecular Mechanisms of Gastrin/cck Antagonist 1 in Research Models

Gastrointestinal System Modulation

The peptide hormone gastrin is a primary regulator of gastric acid secretion from parietal cells in the stomach. mdpi.com It exerts its effects primarily by stimulating enterochromaffin-like (ECL) cells to release histamine (B1213489), which in turn acts on parietal cells. karger.comwikipedia.org Cholecystokinin (B1591339) (CCK) is a related peptide that can also influence this process. nih.gov Gastrin/CCK antagonists are compounds that block the receptors for these peptides, thereby modulating their physiological effects.

Research has demonstrated that Gastrin/CCK antagonists can effectively inhibit both basal and stimulated gastric acid secretion. The role of cholecystokinin (CCK) in regulating gastric acid secretion has been a subject of investigation, with studies suggesting it acts as a negative regulator. nih.gov The use of a CCK-A receptor antagonist, loxiglumide (B1675256), in human subjects revealed that blockade of these receptors can convert CCK-8, a cholecystokinin octapeptide, into a potent stimulator of gastric acid secretion. nih.gov This suggests that under normal physiological conditions, CCK's interaction with its receptor helps to temper acid production.

In a study involving human volunteers, the CCK-A receptor antagonist loxiglumide was shown to significantly augment postprandial gastrin secretion, leading to a 3.2-fold increase in meal-stimulated plasma gastrin concentrations. nih.gov This indicates that by blocking the inhibitory pathway of CCK, the stimulatory effect of gastrin on acid secretion is enhanced. Furthermore, when combined with gastrin-17, CCK-8 was found to inhibit gastrin-induced acid output by 67%, an effect that was reversed by the antagonist. nih.gov In conscious rat models, the infusion of gastrin led to a four-fold increase in acid output within an hour. nih.gov The administration of various anesthetic agents was found to reduce both basal and gastrin-stimulated acid secretion to varying degrees. nih.gov

Table 1: Effect of CCK-A Antagonist (Loxiglumide) on Gastric Acid Secretion

| Condition | Effect on Acid Secretion | Fold Change Over Basal |

|---|---|---|

| CCK-8 (15 pmol.kg-1.h-1) | 2.5-fold increase | 2.5 |

| CCK-8 combined with Loxiglumide | Near-maximal acid response | 6 |

| Gastrin-17 plus CCK-8 | Inhibition of gastrin-induced output by 67% | N/A |

| Meal-stimulation with Loxiglumide | 3.2-fold increase in plasma gastrin | N/A |

Long-term suppression of gastric acid, often through the use of proton-pump inhibitors (PPIs), can lead to a condition known as hypergastrinemia, which is characterized by elevated levels of gastrin in the blood. researchgate.netnih.gov This sustained increase in gastrin can have a trophic, or growth-promoting, effect on the gastric mucosa, specifically leading to hyperplasia of ECL cells. karger.comresearchgate.net Following the discontinuation of acid-suppressing therapy, this can result in "rebound acid hypersecretion," where the enlarged mass of ECL cells leads to an exaggerated acid secretion response. researchgate.netjwatch.org

Gastrin receptor antagonists have shown potential in mitigating these effects. Studies in patients with chronic hypergastrinemia have demonstrated that treatment with the CCK2-receptor antagonist netazepide can reverse ECL cell changes and gastric carcinoids that may develop as a consequence of long-term hypergastrinemia. nih.gov This highlights the direct role of gastrin in promoting the proliferation of these cells. The mechanism involves gastrin binding to its receptor on ECL cells, stimulating histamine release and cell growth. karger.com By blocking this interaction, gastrin antagonists can prevent or reverse the hyperplastic changes, thereby reducing the risk of rebound acid hypersecretion and potentially more severe pathologies.

Table 2: Consequences of Hypergastrinemia and the Effect of Gastrin Receptor Antagonists

| Condition | Physiological Consequence | Effect of Gastrin/CCK Antagonist 1 |

|---|---|---|

| Long-term acid suppression (e.g., with PPIs) | Hypergastrinemia | N/A |

| Hypergastrinemia | Trophic effect on gastric mucosa | Prevents trophic effects |

| Hypergastrinemia | ECL cell hyperplasia | Reverses ECL cell hyperplasia |

| Discontinuation of acid suppression | Rebound acid hypersecretion | Prevents rebound hypersecretion |

The pancreas is another key organ in the gastrointestinal system where gastrin and CCK receptors play a significant role, particularly in the regulation of enzyme secretion and in the pathophysiology of pancreatitis. nih.govnih.gov

CCK is a primary stimulant for the release of digestive enzymes from the pancreas. nih.govyoutube.com It binds to CCK1 receptors on pancreatic acinar cells, triggering a signaling cascade that results in the secretion of enzymes such as amylase and lipase. nih.gov Gastrin can also influence pancreatic enzyme release, though CCK is considered the more potent physiological stimulus in this regard. nih.gov

The use of selective CCK1 receptor antagonists has been instrumental in elucidating these mechanisms. In animal models, antagonists like JNJ-17156516 and dexloxiglumide have been shown to suppress the elevation of plasma amylase and lipase activity induced by a CCK analogue. nih.gov This demonstrates the direct involvement of the CCK1 receptor in mediating pancreatic enzyme secretion. Furthermore, in models of bile duct ligation, which leads to elevated endogenous CCK levels, these antagonists dose-dependently suppressed the rise in pancreatic enzymes. nih.gov

Table 3: Effect of CCK1 Receptor Antagonists on Pancreatic Enzyme Secretion in Rats

| Compound | Model | Effect on Plasma Amylase/Lipase |

|---|---|---|

| JNJ-17156516 | CCK Analogue-Induced | Dose-dependent suppression |

| Dexloxiglumide | CCK Analogue-Induced | Dose-dependent suppression |

| JNJ-17156516 | Bile Duct Ligation | Dose-dependent suppression |

| Dexloxiglumide | Bile Duct Ligation | Dose-dependent suppression |

Given the role of CCK in stimulating pancreatic secretion, its involvement in the pathogenesis of acute pancreatitis has been a significant area of research. nih.gov Several lines of evidence from animal studies suggest that CCK1 receptors may mediate the induction and development of acute pancreatitis in experimental models. nih.gov For instance, administration of high doses of CCK agonists can induce pancreatitis in rats and mice. nih.gov

Consequently, CCK1 receptor antagonists have been investigated for their therapeutic potential in this condition. In multiple animal models of experimental pancreatitis, the administration of CCK1R antagonists has been shown to reduce the severity of the disease. nih.govturkjsurg.com For example, in a rat model of acute pancreatitis induced by a closed duodenal loop, the CCK antagonist lorglumide significantly reduced the increase in serum amylase and lipase concentrations and ameliorated histological damage such as ductal ruptures, hemorrhage, and fat necrosis. turkjsurg.com Similarly, the specific CCK receptor antagonist L-364,718 was found to lessen the severity of pancreatitis in bile salt ductal perfusion and traumatic models. uaeu.ac.ae These findings suggest that blocking the action of CCK can mitigate the inflammatory cascade and tissue damage characteristic of acute pancreatitis.

Table 4: Effects of CCK Antagonists in Experimental Acute Pancreatitis Models

| Antagonist | Animal Model | Key Findings |

|---|---|---|

| Lorglumide | Rat (Closed Duodenal Loop) | Significantly reduced serum amylase and lipase; Ameliorated ductal ruptures, hemorrhage, and fat necrosis. turkjsurg.com |

| L-364,718 | Rat (Bile Salt Ductal Perfusion) | Reduced severity of pancreatitis. uaeu.ac.ae |

| L-364,718 | Guinea Pig (Traumatic Model) | Reduced severity of pancreatitis. uaeu.ac.ae |

| CCK1R Antagonists (General) | Various Animal Models | Reduced severity of pancreatitis in most studies. nih.gov |

Impact on Gastrointestinal Motility Disorders

Cholecystokinin (CCK) plays a significant role in regulating gastrointestinal motility, including gastric emptying and colonic transit. Consequently, antagonists of its receptors, particularly the CCK1 receptor (formerly known as CCK-A), have been a focus of research for their potential therapeutic applications in motility disorders.

Cholecystokinin is recognized as a physiological regulator of gastric emptying, with the peptide and its synthetic derivatives significantly delaying the passage of gastric contents in both animal and human models. nih.gov The administration of CCK at doses that mimic postprandial plasma levels has a pronounced effect on the rate of gastric emptying. nih.gov The development of specific and potent non-peptide CCK receptor antagonists has enabled a more precise investigation into these physiological actions. nih.gov

Research has established that the motor effects of CCK on the stomach are mediated directly through the stimulation of CCK1 receptors. nih.gov As a result, the use of CCK1 receptor antagonists leads to an acceleration of the gastric emptying rate under various experimental and clinical conditions. nih.gov For instance, the CCK1 receptor antagonist loxiglumide has been shown to accelerate both liquid and solid gastric emptying in healthy subjects. nih.gov This prokinetic effect highlights the potential of CCK1 antagonists in conditions characterized by delayed gastric emptying. nih.gov

| Compound | Effect on Gastric Emptying | Receptor Target | Model |

| Loxiglumide | Accelerates liquid and solid gastric emptying nih.gov | CCK1 Receptor Antagonist | Healthy human subjects nih.gov |

| GI181771X | Delays gastric emptying of solids nih.gov | CCK1 Receptor Agonist | Healthy human subjects nih.gov |

Endogenous cholecystokinin is known to increase colonic transit time. nih.gov Consequently, CCK1 receptor antagonists have been investigated for their ability to shorten this transit time. nih.gov In healthy volunteers, CCK1 receptor antagonists have demonstrated the ability to accelerate colonic transit. nih.govnih.gov

Studies involving specific CCK1 receptor antagonists have provided further evidence for this modulatory role. For example, a randomized, double-blind, placebo-controlled trial found that oral administration of loxiglumide over three weeks resulted in a significant acceleration of transit time in chronically constipated geriatric patients. nih.gov Another study showed that dexloxiglumide could partially reverse the increased colonic transit time induced by a fiber-supplemented diet in healthy men, suggesting its potential as a prokinetic agent. nih.gov Clinical studies have indicated that CCK1 receptor antagonists can effectively facilitate gastric emptying and accelerate colonic transit time in healthy volunteers. nih.gov

| Compound | Effect on Colonic Transit | Receptor Target | Model/Population |

| Loxiglumide | Accelerates transit time nih.gov | CCK1 Receptor Antagonist | Chronically constipated geriatric patients nih.gov |

| Dexloxiglumide | Partially reverses increased transit time nih.gov | CCK1 Receptor Antagonist | Healthy men on a fiber-supplemented diet nih.gov |

Central Nervous System Impact

In addition to its roles in the gastrointestinal system, cholecystokinin and its receptors are widely distributed in the central nervous system, where they are involved in various physiological and behavioral processes.

Research in various animal species, including mice, rats, cats, and monkeys, has shown that the peripheral administration of CCK agonists can induce anxiety. cambridge.org This effect appears to be mediated through CCK2 receptors (formerly CCK-B), as selective CCK2 receptor agonists like CCK-4 and pentagastrin are effective in inducing anxiogenic responses. cambridge.orgmdpi.com Conversely, selective CCK2 receptor antagonists have demonstrated anxiolytic properties in several standard anxiety tests. cambridge.org

For example, the CCK2 receptor antagonist L-365,260 has been shown to produce a dose-dependent increase in the percentage of entries into and time spent in the open arms of a plus-maze, a standard behavioral test for anxiety in mice. nih.gov This suggests that CCK2 antagonists may possess anxiolytic properties. nih.gov The anxiogenic action of CCK agonists can be reversed by preferential CCK2 receptor antagonists such as L-365,260 and CI-988. cambridge.org These findings from animal models provide compelling evidence that hyperactivity of the CCK2 system may be associated with a predisposition to panic attacks. cambridge.org

| Compound Class | Effect in Animal Models of Anxiety | Receptor Target |

| CCK Agonists (e.g., CCK-4, pentagastrin) | Induce anxiety cambridge.orgmdpi.com | CCK2 Receptor cambridge.org |

| CCK2 Receptor Antagonists (e.g., L-365,260, CI-988) | Exhibit anxiolytic action; reverse the effects of CCK agonists cambridge.orgnih.gov | CCK2 Receptor cambridge.org |

Cholecystokinin has been identified as a significant modulator of pain, acting as an anti-opioid peptide. nih.gov In animal models, levels of CCK increase following neural injury and with the administration of opioids. nih.gov As CCK levels rise, the extent of antinociception derived from opioids decreases. nih.gov

The co-administration of a CCK antagonist with an opioid has been shown to result in an improved level of antinociception. nih.gov Furthermore, CCK antagonists may prevent the development of tolerance to the antinociceptive effects of opioids and even reverse established tolerance. nih.gov The CCK antagonist proglumide (B1679172), for instance, has been shown to potentiate morphine analgesia. mdpi.com This suggests a potential role for CCK antagonists in human pain management by enhancing the efficacy of existing analgesics. nih.gov

| Compound Class | Effect on Opioid Analgesia | Proposed Mechanism |

| CCK Antagonists (e.g., Proglumide) | Potentiates opioid-derived antinociception nih.govmdpi.com | Inhibition of the anti-opioid effects of endogenous CCK nih.gov |

| CCK Antagonists | May prevent and reverse opioid tolerance nih.gov | Attenuation of the processes that lead to reduced opioid efficacy over time nih.gov |

Cholecystokinin is a well-established physiological satiety signal that acts to reduce food intake. nih.gov This effect is mediated through the activation of CCK1 receptors. nih.gov The blockade of these receptors with antagonists can, therefore, influence eating behavior.

Studies in healthy human volunteers have demonstrated that the specific CCK1 receptor antagonist loxiglumide can stimulate calorie intake. physiology.org The administration of loxiglumide led to a significant increase in calorie consumption and was associated with feelings of increased hunger and delayed fullness. physiology.org This provides further evidence that endogenous CCK, acting through CCK1 receptor-mediated mechanisms, plays a physiological role in signaling satiety. physiology.org

| Compound | Effect on Satiety and Food Intake | Receptor Target | Model |

| Loxiglumide | Increases calorie intake, hunger, and delays fullness physiology.org | CCK1 Receptor Antagonist | Healthy human volunteers physiology.org |

Cellular and Molecular Signaling Pathways

The biological effects of this compound are rooted in its ability to interfere with the complex intracellular signaling networks initiated by the binding of gastrin and cholecystokinin (CCK) to their receptors, primarily the cholecystokinin B receptor (CCK2R). nih.govresearchgate.net By blocking this initial step, the antagonist effectively prevents the activation of downstream cascades that regulate cellular processes such as proliferation and hormonal secretion.

Inhibition of Gastrin/CCK-Mediated Proliferation Signaling (e.g., AKT pathway)

Gastrin, through its interaction with the CCK2R, is known to activate several signaling pathways that promote cell survival and proliferation, including the PI3K/AKT pathway. nih.govresearchgate.netnih.gov Activation of this pathway is crucial for mediating gastrin's anti-apoptotic effects. Research in various cell models has demonstrated that gastrin can induce the phosphorylation and subsequent activation of PI3K and Akt. nih.gov

The inhibitory action of a Gastrin/CCK antagonist on this pathway has been demonstrated in research models of renal ischemia/reperfusion injury. In human kidney 2 (HK-2) cells subjected to hypoxia/reoxygenation, pre-treatment with gastrin offered a protective effect by preserving cell viability and reducing apoptosis. nih.gov This protective mechanism was linked to the activation of the PI3K/Akt/Bad signaling pathway. However, the introduction of a specific CCK2R antagonist, CI-988, abolished these protective, anti-apoptotic effects of gastrin. nih.gov This indicates that the antagonist works by preventing gastrin from activating the CCK2R, thereby blocking the downstream phosphorylation of PI3K and Akt. nih.gov The use of wortmannin, a specific PI3K inhibitor, further confirmed the role of this pathway by mimicking the antagonist's effect and blocking gastrin-induced Akt phosphorylation. nih.gov

Table 1: Effect of this compound on Gastrin-Mediated Cell Viability

| Treatment Group | Cell Viability (% of Control) | Key Finding |

| Hypoxia/Reoxygenation (H/R) | Reduced | H/R decreases cell viability. |

| Gastrin + H/R | Increased | Gastrin preserves cell viability. |

| CI-988 + Gastrin + H/R | Reduced | The antagonist blocks gastrin's protective effect. nih.gov |

| Wortmannin + Gastrin + H/R | Reduced | Inhibition of PI3K/Akt pathway blocks gastrin's effect. nih.gov |

Interaction with Second Messenger Systems (e.g., cAMP-dependent protein kinase)

The interaction of Gastrin/CCK antagonists with second messenger systems, particularly the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, is dependent on the specific receptor subtype involved. While the CCK2R, the primary receptor for gastrin, typically signals through Gq proteins to activate phospholipase C, the highly homologous CCK1 receptor can couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. researchgate.netresearchgate.net

Therefore, the role of a Gastrin/CCK antagonist in modulating cAMP-dependent signaling is most relevant in systems where the CCK1 receptor is present and activated. Studies using transfected cells have elucidated these differential signaling properties. High concentrations of CCK can stimulate a significant increase in cAMP production in cells expressing the CCK1 receptor. researchgate.net In contrast, cells expressing the CCK2R show minimal to no cAMP accumulation in response to either CCK or gastrin. researchgate.net A Gastrin/CCK antagonist with activity at the CCK1 receptor would be expected to block this CCK-induced cAMP formation, thereby inhibiting the activation of cAMP-dependent protein kinase (PKA).

Table 2: Ligand-Stimulated Intracellular cAMP Formation in Cells Expressing CCK Receptor Subtypes

| Cell Line/Receptor | Stimulating Ligand | cAMP Increase (pmol/10^6 cells) | Pathway Implication |

| CCK1R | CCK | Significant increase | CCK1R couples to Gs/adenylyl cyclase. researchgate.net |

| CCK2R | CCK | Negligible | CCK2R does not primarily signal via cAMP. researchgate.net |

| CCK2R | Gastrin | Negligible | CCK2R does not primarily signal via cAMP. researchgate.net |

Endocrine System Interactions

This compound demonstrates significant interactions with the endocrine system, particularly in the regulation of hormones involved in metabolism and energy homeostasis.

Influence on Adipocyte Leptin Secretion and Expression

Research has provided strong evidence that the gastrin/CCK-B receptor plays a physiological role in the long-term regulation of leptin synthesis and secretion from adipocytes. nih.govoup.com Leptin, a hormone produced primarily by fat cells, is crucial for controlling appetite and body weight. oup.com

Studies in rat models have shown that administration of a specific Gastrin/CCK-B receptor antagonist, YM022, leads to a marked decrease in circulating leptin levels. nih.govoup.com In normally fed animals, chronic injection of YM022 resulted in a significant drop in plasma leptin. nih.govoup.com Consistent with this observation, treatment with the antagonist also decreased the levels of leptin messenger RNA (mRNA) in epididymal fat tissue. nih.govoup.com Interestingly, the leptin content within the adipocytes themselves was found to be increased, suggesting that the antagonist's primary effect is the inhibition of leptin secretion rather than its production. nih.govoup.com These findings propose that gastrin is involved in the long-term regulation of both leptin expression and its release from fat tissues through the adipocyte gastrin/CCK-B receptor. nih.govoup.com

Table 3: Effect of Chronic this compound (YM022) Administration on Circulating Leptin in Rats

| Treatment Group | Circulating Leptin (ng/mL) | Percent Change |

| Control | 4.0 ± 0.6 | - |

| YM022 | 2.1 ± 0.5 | ↓ 47.5% |

Data derived from studies in normally fed rats. nih.govoup.com

Therapeutic Research Potential and Preclinical/clinical Investigations

Gastrointestinal Disorder Research

The roles of gastrin and CCK in regulating gastric acid secretion, gastrointestinal motility, and pancreatic function make their antagonists prime candidates for research in a variety of digestive diseases.

Peptic Ulcer Disease and Acid Secretory Disorders

Gastrin is a principal mediator of gastric acid secretion through its action on CCK2 (or CCK-B/gastrin) receptors. nih.govnih.gov This physiological role has positioned CCK2R antagonists as subjects of investigation for acid-peptic disorders, including Zollinger-Ellison syndrome, a condition characterized by severe hypergastrinemia and recurrent peptic ulcers. nih.gov The nonselective CCK receptor antagonist proglumide (B1679172) was initially developed for the treatment of peptic ulcer disease before the advent of more potent acid-suppressing agents like proton pump inhibitors. mdpi.com Research has also explored the potential for CCK2R antagonists to inhibit the trophic effects of gastrin on the gastric mucosa, which can lead to hyperplasia of enterochromaffin-like (ECL) cells and potentially carcinoid tumors in states of prolonged hypergastrinemia. nih.govnih.gov

Functional Gastrointestinal Disorders (e.g., Irritable Bowel Syndrome, Dyspepsia, Gastroparesis)

The involvement of CCK in gut motility and visceral sensitivity has prompted research into CCK1R antagonists for functional gastrointestinal disorders. nih.gov

Functional Dyspepsia: Symptoms of functional dyspepsia are often associated with fat consumption, which triggers CCK release. nih.gov Studies have shown that CCK infusion can replicate dyspeptic symptoms in patients. nih.gov The CCK1R antagonist loxiglumide (B1675256) has been found to relieve symptoms in patients with functional dyspepsia, and intravenous dexloxiglumide was shown to alleviate symptoms induced by gastric distension. nih.gov

Gastroparesis: CCK is a physiological regulator that delays gastric emptying. nih.gov Consequently, CCK1R antagonists have been investigated for their potential as gastrokinetic agents. nih.gov Loxiglumide has been shown to accelerate both liquid and solid gastric emptying in healthy subjects. nih.gov This prokinetic effect suggests a potential application in conditions characterized by delayed gastric emptying, such as gastroparesis. nih.gov

Acute and Chronic Pancreatitis Research

CCK receptors, particularly CCK1R, are highly expressed in the pancreas and play a key role in regulating exocrine secretion. nih.gov Their overstimulation is a well-established experimental model for inducing acute pancreatitis. nih.gov This has led to research into CCK1R antagonists as a therapeutic strategy. In most animal studies of experimental pancreatitis, the administration of CCK1R antagonists reduced the severity of the condition. nih.gov

In the context of chronic pancreatitis (CP), a debilitating inflammatory condition with an increased risk of pancreatic cancer, research has also explored CCK receptor blockade. mdpi.comnih.govwustl.edu Murine models of CP have shown that the CCK receptor antagonist proglumide could decrease inflammation, fibrosis, and acinar-ductal metaplasia, a precancerous lesion. mdpi.comnih.gov A Phase 1 clinical trial of proglumide in patients with CP and moderate to severe pain found that the treatment may have a beneficial effect by significantly decreasing pain over a 12-week period. mdpi.comwustl.edu A blood biomarker panel in the study subjects also showed improvement, suggesting a reduction in pancreatic inflammation and fibrosis. mdpi.comwustl.edu

Oncological Research Applications

The discovery that gastrin and its receptors are re-expressed in certain cancers and can act as growth factors has opened a new avenue of therapeutic research, particularly for pancreatic cancer.

Pancreatic Cancer Growth Inhibition and Tumor Microenvironment Modulation

While gastrin is expressed in the fetal pancreas, it is absent in the adult organ. nih.govnih.govijbs.com However, gastrin is re-expressed in early pancreatic cancer precursor lesions (PanINs) and is overexpressed in pancreatic cancer, where it stimulates tumor growth through an autocrine mechanism by binding to CCK2R (CCK-B receptors). nih.govnih.govijbs.comnih.gov Both gastrin and CCK can stimulate the growth of pancreatic cancer cells. nih.govspandidos-publications.com

Growth Inhibition: The autocrine production of gastrin tonically stimulates the growth of human pancreatic cancer. nih.gov Preclinical studies have shown that blocking the gastrin/CCK2R pathway can inhibit this growth. The addition of the CCK-B/gastrin receptor antagonist L-365,260 inhibited the growth of BxPC-3 human pancreatic cancer cells in a serum-free medium. nih.gov Similarly, down-regulating the CCK-B receptor in pancreatic cancer cells leads to apoptosis and halts cell proliferation. nih.govijbs.com

Tumor Microenvironment Modulation: The pancreatic cancer microenvironment is characterized by dense fibrosis (desmoplasia) that can impede therapy and an immune-suppressive landscape. canceradvances.commdpi.com CCK receptors are expressed on pancreatic stellate cells, which are responsible for fibrosis. canceradvances.com Research has shown that CCK receptor antagonist therapy can significantly modify this microenvironment. The nonselective antagonist proglumide has been shown to decrease tumor-associated fibrosis. nih.govmdpi.com Furthermore, CCKR blockade increases the infiltration of CD3+ and CD8+ T-lymphocytes into the tumor, altering the immune signature. nih.govcanceradvances.commdpi.com By reducing fibrosis and increasing T-cell influx, CCK receptor antagonists can render chemotherapy-resistant cancers more sensitive to agents like gemcitabine and increase the efficacy of immune checkpoint antibody therapy. nih.govmdpi.com

Table 2: Effects of Gastrin/CCK Antagonists in Pancreatic Cancer Research

| Antagonist | Model | Key Findings |

|---|---|---|

| L-365,260 (CCK2R selective) | Human pancreatic cancer cell line (BxPC-3) | Inhibited cancer cell growth in vitro. nih.gov |

| L364,718 (CCK1R selective) | Orthotopic mouse model | Increased infiltration of CD3+ lymphocytes into tumors. nih.gov |

| Proglumide (Nonselective) | Murine models of chronic pancreatitis and pancreatic cancer | Decreased inflammation, fibrosis, and acinar-ductal metaplasia. mdpi.comnih.gov |

| Decreased tumor-associated fibrosis. mdpi.com | ||

| Increased intratumoral T-cells, rendering tumors more sensitive to chemotherapy. mdpi.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Darifenacin |

| Dexloxiglumide |

| Gemcitabine |

| L-365,260 |

| L364,718 |

| Loxiglumide |

| Omeprazole |

| Pilocarpine |

Colon Cancer Antiproliferative Effects

Research into Gastrin/CCK antagonists has revealed potential antiproliferative effects on colon cancer cells. Early studies provided evidence that gastrin may act as a growth factor for these cells. The inhibition of colon carcinoma cell growth by nonselective gastrin/cholecystokinin (B1591339) (CCK) receptor antagonists like proglumide and benzotript supports the theory that gastrin functions as an autocrine growth factor. nih.gov The antiproliferative action of these antagonists appears to be mediated through a 78-kDa gastrin-binding protein, which is also identified as the gastrin/CCK-C receptor. nih.gov The affinity of these antagonists for this binding protein correlates with their ability to inhibit the growth of colon carcinoma cells. nih.gov

Further investigations have explored the role of specific CCK receptor subtypes in colon carcinogenesis. While gastrin has been shown to regulate the growth of normal gastrointestinal mucosa and stimulate the growth of some gastroenteric cancers, its precise role in colon cancer remains a subject of debate. karger.com For instance, studies with the CCK-B/gastrin receptor antagonist CR2945 in mice treated with the carcinogen dimethylhydrazine (DMH) did not prevent the development of colon adenocarcinoma at a 52-week follow-up, suggesting that the timing and duration of antagonist administration might be crucial. karger.com It has also been noted that progastrin and its derived peptides, rather than amidated gastrin, may have a more significant growth-promoting effect on the colon mucosa. karger.com

Table 1: Investigational Gastrin/CCK Antagonists in Colon Cancer Research

| Compound | Receptor Target | Key Finding |

|---|---|---|

| Proglumide | Nonselective Gastrin/CCK | Inhibits colon carcinoma cell growth. nih.gov |

| Benzotript | Nonselective Gastrin/CCK | Demonstrates antiproliferative effects on colon cancer cells. nih.gov |

| CR2945 | CCK-B/Gastrin | Did not prevent DMH-induced colon adenocarcinoma in a long-term mouse study. karger.com |

Brain Cancer (e.g., Glioblastoma) Cytotoxicity Studies

The role of gastrin and its receptors in brain cancer, particularly glioblastoma, has been a focus of cytotoxic and anti-angiogenic research. Gastrin has been shown to play a significant role in the biological behavior of human glioblastoma cell lines, such as U87 and U373. nih.gov In vitro studies have demonstrated that gastrin can inhibit cell death and motility in these cell lines, while only weakly increasing cell proliferation in the U87 line. nih.gov This suggests that gastrin's influence on glioblastoma growth dynamics is complex.

Furthermore, gastrin has been identified as having marked pro-angiogenic effects in human glioblastomas. researchgate.net Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Research has indicated that gastrin can promote angiogenesis in various cancers, including glioblastoma, potentially by stimulating the secretion of factors like vascular endothelial growth factor (VEGF). researchgate.net Consequently, the use of gastrin/CCK receptor antagonists is being explored as a strategy to inhibit these pro-tumorigenic effects in glioblastoma models. researchgate.net While direct cytotoxicity studies of Gastrin/CCK antagonist 1 on glioblastoma cells are a key area of interest, much of the current research focuses on the broader effects of modulating the gastrin/CCK pathway.

Gastric Carcinoid Tumors and Chemopreventive Strategies (e.g., Barrett's Esophagus)

The therapeutic potential of gastrin/CCK antagonists is being actively investigated in the context of gastric carcinoid tumors and as a chemopreventive strategy for conditions like Barrett's esophagus. Gastric neuroendocrine tumors (NETs), particularly type I, are often associated with hypergastrinemia resulting from conditions like chronic atrophic gastritis. dovepress.comyoutube.commdpi.com In these cases, elevated gastrin levels lead to the proliferation of enterochromaffin-like (ECL) cells, which can progress to tumors. dovepress.comyoutube.com The gastrin receptor antagonist netazepide (formerly YF476) has shown promise in this area. Clinical studies have demonstrated that netazepide can lead to the regression of type 1 gastric NETs and normalize tumor biomarkers like chromogranin A. dovepress.com

In Barrett's esophagus, a condition with an increased risk of developing esophageal adenocarcinoma, the role of gastrin is also under scrutiny. nih.govnih.gov Patients with Barrett's esophagus are often treated with acid-suppressing medications, which can lead to increased gastrin levels. nih.govnih.gov A randomized, placebo-controlled trial of netazepide in patients with non-dysplastic Barrett's esophagus found that the antagonist did not reduce cellular proliferation, the primary endpoint of the study. nih.govnih.gov However, exploratory gene expression analyses suggested that netazepide might promote a gastric rather than an intestinal cellular phenotype. nih.govnih.gov These findings indicate that while the direct chemopreventive effects of gastrin antagonism in Barrett's esophagus are not yet established, the biological effects of gastrin in this condition warrant further investigation. nih.govnih.gov

Central Nervous System Disorder Research

Anxiety and Panic Disorder Models

The cholecystokinin (CCK) system, particularly the CCK-B receptor, has been strongly implicated in the neurobiology of anxiety and panic disorders. nih.gov Administration of CCK-B receptor agonists, such as pentagastrin and CCK-4, has been shown to induce anxiety and panic-like symptoms in both animal models and human volunteers. nih.govnih.govnih.gov This has led to the development of experimental models of anxiety based on CCK receptor agonism. nih.gov

Consequently, CCK-B receptor antagonists have been investigated for their potential anxiolytic properties. In preclinical studies, CCK-B antagonists have been shown to block the anxiogenic effects of CCK-B agonists. nih.gov For example, the CCK-B antagonist L-365,260 has been demonstrated to reverse the anxiogenic and autonomic effects of pentagastrin in normal volunteers. nih.gov Research suggests that an imbalance between the activity of CCK-1 (anxiolytic) and CCK-2 (anxiogenic) receptors could contribute to anxiety, fear, and panic attacks. cambridge.org While CCK-B antagonists show promise in blocking experimentally induced anxiety, their efficacy as standalone anxiolytics in broader anxiety models is still under investigation. nih.govcambridge.org

Schizophrenia and Psychosis Research

The involvement of the CCK system in schizophrenia and psychosis has been an area of research, although the findings have been complex and at times contradictory. nih.gov A prominent biochemical alteration observed in schizophrenia is a reduction of CCK levels in the cerebral cortex, which may be related to the loss of cortical neurons. nih.gov This has led to the hypothesis that treatments aimed at increasing, rather than blocking, brain CCK activity might be more beneficial for the symptoms of schizophrenia. nih.gov

Animal studies using various models have suggested that both CCK agonists and antagonists could have potential antipsychotic activity. nih.gov However, human studies investigating the effects of CCK agonists and antagonists in patients with schizophrenia have not demonstrated a clear improvement in symptoms. nih.gov The complex interplay of the CCK system with other neurotransmitter systems, such as dopamine (B1211576), which is a key target in current antipsychotic medications, likely contributes to these inconclusive findings. Further research is needed to clarify the precise role of CCK and its receptors in the pathophysiology of schizophrenia and to determine if targeting this system could offer therapeutic benefits.

Analgesia and Adjunctive Pain Management

The peptide cholecystokinin (CCK) has been identified as having an anti-opioid effect in the central nervous system. tandfonline.comnih.govtandfonline.com Its levels are known to increase following the administration of exogenous opioids and in response to neural injury. tandfonline.comnih.govtandfonline.com This increase in CCK can counteract the analgesic effects of opioids, contributing to the development of tolerance. tandfonline.comnih.govtandfonline.com

This has led to the investigation of CCK antagonists as a means to enhance opioid-derived analgesia and prevent or reverse analgesic tolerance. tandfonline.comnih.govtandfonline.com By blocking the anti-opioid actions of CCK, these antagonists can potentiate the pain-relieving effects of opioids. nih.gov The CCK antagonist proglumide, for instance, has shown pro-analgesic effects in human studies across acute, chronic, and experimental pain models. tandfonline.com There is also evidence to suggest that CCK antagonists may be beneficial in improving anxiety associated with pain. mdpi.com The co-administration of a CCK antagonist with an opioid could therefore be a valuable strategy in pain management, potentially allowing for lower doses of opioids and reducing the development of tolerance. nih.gov

Challenges and Outcomes in Translational Research

Translational research on gastrin/CCK antagonists has encountered significant hurdles, moving from promising preclinical data to more complex outcomes in human studies. The journey has been marked by challenges in drug properties and therapeutic strategies, leading to a nuanced understanding of their potential clinical utility.

A primary challenge in the clinical development of gastrin/CCK antagonists has been their disappointing performance in human trials, often linked to poor oral bioavailability. tandfonline.comresearchgate.net Despite strong preclinical evidence for their roles in mediating processes like gastric acid secretion and cell growth, early compounds failed to deliver the anticipated therapeutic impact. tandfonline.com For instance, initial clinical candidates showed limited efficacy due to physicochemical limitations, such as poor solubility, which hampered their absorption and systemic availability when administered orally. tandfonline.comresearchgate.net The results from early clinical trials with compounds like L-365,260 and CR-2194 in healthy volunteers to assess their effect on pentagastrin-stimulated gastric acid secretion were considered disappointing, and none of the first-generation antagonists were ultimately marketed for clinical use. researchgate.net This has necessitated the development of new structural types of antagonists to overcome these pharmacokinetic obstacles. tandfonline.comresearchgate.net

Growing evidence from extensive research suggests that monotherapy with CCK2 receptor antagonists is unlikely to be an effective strategy for treating conditions like pancreatic cancer. nih.gov While gastrin and its receptors are implicated in the growth of various human tumors, the complexity of cancer biology often requires a multi-faceted therapeutic approach. nih.gov The initial failure of a clinical trial using a CCK receptor antagonist in advanced pancreatic cancer patients highlighted these limitations; however, it is crucial to note that the compound used, MK-329, was a selective CCK-A receptor antagonist, whereas the CCK-B (CCK2) receptor is the primary mediator of cancer growth in human pancreatic cancer. ijbs.com Nevertheless, the prevailing view is that more specific and potent CCK2 receptor antagonists would likely be more beneficial when used in combination with other agents, such as those that block gastrin secretion or other chemotherapeutic drugs, rather than as a standalone treatment. nih.govfrontiersin.org

Despite earlier setbacks, several specific gastrin/CCK antagonist compounds have progressed through various phases of clinical investigation, particularly for oncological indications.

Proglumide: This compound has been repurposed and is being actively investigated for its anti-fibrotic and anti-inflammatory properties in cancer therapy. It is the subject of Phase I and Phase I/II clinical trials, primarily for metastatic pancreatic cancer. cancer.govtrialscreen.org These trials are designed to determine safety, tolerability, and the maximum tolerated dose when used in combination with standard-of-care chemotherapy regimens like gemcitabine and nab-paclitaxel. cancer.govcenterwatch.comnpcf.us The rationale is that by decreasing the fibrosis of the tumor microenvironment, proglumide may enhance the delivery and efficacy of concurrent chemotherapy. cancer.gov A Phase 2 study with an open-label lead-in is estimated to be completed in 2027. npcf.us

Z-360 (Lintitript): This CCK2/gastrin receptor antagonist has been evaluated in a Phase Ib/IIa randomized trial for patients with advanced pancreatic cancer. nih.gov The study assessed the safety and efficacy of Z-360 in combination with gemcitabine. nih.gov The combination was found to be safe and well-tolerated, and the study concluded that a Phase III trial was warranted to determine if the combination of Z-360 and gemcitabine is superior to gemcitabine alone. nih.gov

Netazepide (YF476): Netazepide is a potent and selective gastrin receptor antagonist that has been studied in Phase II trials for conditions driven by hypergastrinemia. nih.gov One trial investigated its efficacy in treating type 1 gastric carcinoids, where it led to tumor regression and normalization of the tumor marker chromogranin A. nih.gov Another Phase II trial evaluated netazepide in patients with Zollinger-Ellison syndrome who have or are at risk of developing type II gastric carcinoids. centerwatch.com A randomized, double-blind, placebo-controlled Phase 2 trial also assessed its effects in patients with Barrett's Esophagus, though it did not reduce the primary endpoint of cellular proliferation. nih.govaacrjournals.org

Gastrazole (JB95008): This selective gastrin receptor antagonist was the subject of two randomized, blinded trials in patients with inoperable pancreatic carcinoma. nih.gov The first trial (Trial A) compared gastrazole to a placebo and found a statistically significant improvement in survival for the gastrazole group (median 7.9 months vs. 4.5 months). nih.gov The second trial (Trial B) compared gastrazole to protracted venous infusion of fluorouracil (5-FU). nih.gov

The table below summarizes the clinical trial status for these selected compounds.

Clinical Trial Status of Select this compound Compounds| Compound | Indication(s) | Phase of Development | Key Findings/Status |

|---|---|---|---|

| Proglumide | Metastatic Pancreatic Cancer, Nonalcoholic Steatohepatitis (NASH) | Phase I, Phase I/II | Ongoing trials to evaluate safety and efficacy in combination with chemotherapy; aims to reduce tumor fibrosis. cancer.govnpcf.us |

| Z-360 (Lintitript) | Advanced Pancreatic Cancer | Phase Ib/IIa Completed | Combination with gemcitabine was safe and well-tolerated; Phase III trial recommended. nih.gov |

| Netazepide (YF476) | Gastric Carcinoids (Type 1 & 2), Barrett's Esophagus | Phase II | Showed tumor regression in Type 1 gastric carcinoids; did not meet primary endpoint for proliferation in Barrett's Esophagus. nih.govcenterwatch.comnih.gov |

| Gastrazole (JB95008) | Advanced Pancreatic Cancer | Randomized Controlled Trials | Showed significant survival benefit compared to placebo in one trial. nih.gov |

Research Methodologies and Experimental Models

In Vitro Experimental Systems

In vitro experimental systems provide a controlled environment to study the direct interactions of Gastrin/CCK antagonist 1 with its molecular targets and its effects on specific cell types and tissues.

Receptor binding assays are fundamental in characterizing the affinity and selectivity of this compound for its target receptors, primarily the cholecystokinin (B1591339) (CCK) receptors. Radioligand binding assays are a common technique used for this purpose. In these assays, a radiolabeled form of a ligand that is known to bind to the receptor of interest is used. The ability of this compound to displace this radioligand from the receptor is then measured, providing a quantitative assessment of its binding affinity.

For instance, studies have utilized radiolabeled CCK receptor antagonists to determine the binding characteristics of these compounds in various tissues. Competition experiments can reveal the relative affinity of different antagonists for specific receptor subtypes. For example, the CCK-B/gastrin receptor antagonist L-365,260 has been used in radioligand binding assays to characterize receptor sites in the cerebral cortex of mice and rats. Similarly, the antagonist devazepide has been shown to be a potent and orally active CCK1 (CCK-A) receptor antagonist.

| Assay Type | Key Findings |

| Radioligand Binding | Characterizes the affinity and selectivity of antagonists for CCK receptor subtypes. |

| Competition Assays | Determines the relative binding affinities of different compounds for the same receptor. |

Cell culture models offer a valuable tool for investigating the cellular and molecular effects of this compound in a controlled setting.

Pancreatic Cancer Cell Lines: Gastrin and CCK have been implicated in the growth of pancreatic cancer. nih.govijbs.com Studies using human pancreatic cancer cell lines have been instrumental in understanding the role of CCK receptors in tumor proliferation. Research has shown that gastrin can stimulate the growth of these cancer cells, and this effect can be inhibited by CCK receptor antagonists. ijbs.com For example, the CCK-B receptor has been identified as a key mediator of these growth effects. The use of specific antagonists in these cell lines helps to elucidate the signaling pathways involved in gastrin-mediated cancer growth.

Glioblastoma Cell Lines: The potential role of gastrin and its antagonists in the regulation of astrocytic tumor growth has also been explored. nih.govnih.gov In vitro studies using human glioblastoma cell lines, such as U87 and U373, have shown that gastrin can influence cell motility and growth dynamics. nih.gov While research in this area is ongoing, the use of gastrin and CCK antagonists in these cell lines suggests a potential for these compounds in the context of glioblastoma. nih.gov

Parietal Cells: Parietal cells in the stomach are responsible for secreting hydrochloric acid, a process regulated by gastrin. nih.govoup.comphysiology.orgresearchgate.net Isolated parietal cells or gastric glands provide a model to study the direct effects of this compound on acid secretion. Gastrin stimulates acid secretion by binding to CCK2 receptors on these cells. nih.govoup.com Antagonists of this receptor are expected to inhibit gastrin-stimulated acid secretion. Studies on isolated parietal cells help to confirm the direct action of these antagonists on the acid-secreting machinery, independent of other systemic factors. nih.gov

| Cell Line/Model | Key Findings |

| Pancreatic Cancer Cells | Gastrin/CCK antagonists can inhibit the growth-promoting effects of gastrin. |

| Glioblastoma Cell Lines | Gastrin antagonists may influence cell motility and growth. nih.govnih.gov |

| Parietal Cells | Antagonists can block gastrin-stimulated acid secretion. nih.gov |

Isolated tissue preparations allow for the study of the physiological effects of this compound in a more complex, organ-level system while still maintaining a controlled ex vivo environment.

Isolated Perfused Colon: The isolated perfused rat colon is a useful model for investigating colonic motility and endocrine function. jnmjournal.org Studies have shown that CCK can increase colonic motility, an effect that can be blocked by CCK1 receptor antagonists. jnmjournal.orgjnmjournal.org This preparation allows researchers to measure changes in intraluminal pressure and hormone secretion in response to the antagonist, providing insights into its effects on colonic function.

Gastric Mucosa: Preparations of isolated gastric mucosa are used to study the effects of compounds on gastric secretion and mucosal function. These models can be used to assess the impact of this compound on acid secretion from parietal cells within the context of the mucosal tissue.

In Vivo Animal Models

In vivo animal models are essential for understanding the systemic effects of this compound, including its influence on complex physiological processes and its potential therapeutic efficacy in disease models.

Rodents, particularly rats and mice, are widely used to study the effects of this compound on gastrointestinal physiology and in models of gastrointestinal diseases.

Gastrointestinal Motility: Studies in rats have used Gastrin/CCK antagonists to investigate their role in regulating gastrointestinal transit. For example, the CCK antagonist devazepide has been shown to influence gastrointestinal transit under conditions where it is delayed by ileal lipid infusion. nih.gov These studies often measure parameters such as gastric emptying and small bowel transit time. nih.gov

Disease Models: Mouse models are employed to study the effects of these antagonists in various disease states. For instance, the impact of devazepide on cholesterol cholelithogenesis (gallstone formation) has been investigated in mice fed a lithogenic diet. nih.gov Such studies can reveal potential therapeutic applications as well as off-target effects of the compound.

| Animal Model | Research Focus | Key Findings with Antagonist 1 |

| Rats | Gastrointestinal Motility | Influences transit time, particularly in response to lipid infusion. nih.gov |

| Mice | Cholesterol Gallstone Formation | Can increase susceptibility to gallstone formation by affecting gallbladder emptying and cholesterol metabolism. nih.gov |

Large animal models, such as dogs and pigs, offer physiological systems that are more comparable to humans, making them valuable for preclinical studies of secretory and motility functions.

Dogs: Dogs have been used to study the effects of CCK antagonists on gastric emptying and pancreatic secretion. nih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.net For example, the effect of the antagonist MK-329 on gastric emptying has been a subject of investigation, although results have sometimes been discrepant compared to other antagonists. nih.gov These models allow for the assessment of how the antagonist affects the coordination of gastric and intestinal motility in a more complex physiological setting.

Pigs: The pig is another large animal model used for gastrointestinal research due to similarities in its digestive physiology to humans. Studies in pigs can provide valuable data on the effects of this compound on intestinal motility and exocrine pancreatic secretion. While specific studies with this compound in pigs are less commonly reported, the model is suitable for investigating the compound's influence on digestive processes.

Genetically Engineered and Immunocompetent Animal Models for Cancer Research

The study of gastrin/CCK antagonists in oncology has been significantly advanced by the use of sophisticated animal models that replicate human cancers. Genetically engineered mouse models (GEMMs) are pivotal in this research, as they can be designed to mimic the specific genetic mutations found in human tumors. aacrjournals.org For instance, transgenic mice with the KRASG12D mutation, which spontaneously develop pancreatic cancer through a sequence of pancreatic intraepithelial neoplasias (PanINs), have been instrumental. aacrjournals.orgijbs.com In one study using this model, the administration of the nonselective CCK receptor antagonist proglumide (B1679172) in the drinking water successfully arrested the progression of PanINs and reversed fibrosis. ijbs.com Similarly, research on cell lines derived from KPC mice (which also carry the KrasG12D mutation) showed that these cells express the cholecystokinin-B (CCK-B) receptor, characteristic of human pancreatic cancers. aacrjournals.org

Immunocompetent models, which possess a complete and functional immune system, are crucial for evaluating therapies that may interact with the tumor microenvironment. aacrjournals.org The mT3-2D murine tumor, which recapitulates human pancreatic ductal adenocarcinoma by featuring a mutant KRASG12D and developing a dense fibrotic stroma, is one such model. mdpi.com In studies using this immunocompetent model, the CCK receptor antagonist proglumide demonstrated significant therapeutic effects. mdpi.com Proglumide monotherapy slowed tumor growth at a rate comparable to the chemotherapy agent gemcitabine. mdpi.com Furthermore, it altered the tumor microenvironment by increasing the presence of intratumoral CD8+ T-cells and decreasing fibrosis. mdpi.com When used in syngeneic C57BL/6 mice, proglumide treatment not only inhibited tumor growth but also prolonged the survival of the mice. aacrjournals.orgmdpi.com

Other models, such as nude mice (which are immunodeficient), have also been used to establish the direct effects of gastrin signaling on tumor growth. In one such study, gastric cancer cells overexpressing gastrin were inoculated into nude mice, resulting in significantly faster tumor formation. nih.gov This growth-promoting effect was inhibited by blocking the gastrin/CCK-B receptor signal with the antagonist proglumide. nih.gov Additionally, gene knockout models, such as mice lacking CCK receptors, have been used to study the broader physiological impacts, revealing a functional shift from gastrin-CCK pathways to neuronal pathways in the control of gastric acid secretion. nih.gov

Human Clinical Research Designs

Randomized controlled trials (RCTs) represent a critical phase in evaluating the potential of gastrin/CCK antagonists as therapeutic agents in humans. One notable study was a randomized, double-blind, placebo-controlled trial investigating the gastrin/CCK2 receptor antagonist netazepide (also known as YF476) in patients with non-dysplastic Barrett's Esophagus (BE). nih.gov BE is a precancerous condition, and given that hypergastrinemia has been associated with a higher risk of dysplasia and adenocarcinoma, it was hypothesized that a gastrin antagonist could serve as an effective chemopreventive agent. nih.gov

The primary goal of this trial was to determine if netazepide could reduce markers associated with neoplasia. nih.gov Subjects were treated for a period of 12 weeks. researchgate.net The main efficacy endpoint was the change in cellular proliferation within the Barrett's esophagus epithelium. nih.govresearchgate.net However, the trial did not meet its primary endpoint, as there was no statistically significant difference in the mean change in cellular proliferation between the group receiving netazepide and the group receiving a placebo. nih.gov In terms of safety assessment, the trial concluded that netazepide was safe and well-tolerated by the participants, with no serious adverse events reported to be related to the study drug. nih.govresearchgate.net

In clinical studies of gastrin/CCK antagonists, biomarker analysis is essential for understanding the biological effects of the drug, even when primary clinical endpoints are not met. In the RCT of netazepide in Barrett's Esophagus patients, the primary biomarker was the cellular proliferation marker Ki67. nih.govresearchgate.net The change in the number of Ki67-positive cells per square millimeter was quantified, but no significant difference was observed between the treatment arms (netazepide: +35.6 Ki67+ cells/mm²; placebo: +307.8 Ki67+ cells/mm²). researchgate.net Researchers noted that this particular marker may have been too insensitive to detect more subtle biological effects of gastrin/CCK2 receptor antagonism. nih.gov

As a secondary analysis, the trial incorporated exploratory gene expression profiling using RNA-sequencing to assess changes at the molecular level. nih.gov This analysis revealed that treatment with netazepide did induce notable changes in gene expression. Specifically, it led to an increased expression of genes associated with a gastric phenotype, such as TFF2 and MUC5B, as well as certain cancer-associated markers like REG3A, PAX9, and MUC1. nih.govresearchgate.net Conversely, the treatment resulted in a decreased expression of markers associated with an intestinal phenotype, including MUC2, FABP1, FABP2, and CDX1. nih.govresearchgate.net These findings suggest that while netazepide did not impact cellular proliferation in this context, it did exert biological activity that may promote gastric differentiation over intestinal differentiation. nih.gov

Table of Mentioned Compounds

Future Research Directions and Unanswered Questions

Development of Next-Generation Gastrin/CCK Antagonist 1 Analogues with Improved Pharmacological Profiles

The initial development of gastrin/CCK antagonists began with peptide-based compounds derived from the structure of CCK itself. However, the search has since shifted towards non-peptide antagonists to achieve better pharmacokinetic profiles. researchgate.net This evolution has produced a diverse array of potent and selective antagonists. Future research is focused on creating next-generation analogues that overcome the limitations of earlier compounds, aiming for enhanced oral bioavailability, longer half-life, and improved tissue penetration, particularly into the central nervous system.

The development of new chemical entities continues across various structural classes. nih.gov Many of these newer compounds exhibit high selectivity, with some demonstrating more than 10,000-fold greater affinity for the CCK2 (or CCKB) receptor over the CCK1 (or CCKA) receptor. nih.gov The goal is to fine-tune the structure-activity relationship to optimize both potency and drug-like properties, leading to candidates with a higher probability of success in clinical trials.

Table 1: Examples of Non-Peptide Gastrin/CCK Antagonists

| Class | Compound Examples |

|---|---|

| Ureido-acetamide Analogues | RP 69758, RP 72540, RP 73870 |

| Benzodiazepine (B76468) Analogues | L-368,935, L-740,093, YM022 |

| Pyrazolidimine Analogues | LY 262,691 |

| Glutamic Acid Analogues | CR2194 |

| Other Novel Antagonists | YF476, JB93182, AG-041R |

Elucidation of Specific Receptor Subtype Contributions in Complex Pathophysiological States

The biological effects of gastrin and CCK are mediated by two distinct G protein-coupled receptor subtypes: CCK1R and CCK2R (also known as the gastrin receptor). researchgate.netnih.gov These receptors have different affinities for their ligands; CCK1R shows high affinity for sulfated CCK, whereas CCK2R binds both gastrin and CCK with high affinity. nih.govnih.gov A critical area of ongoing research is to precisely define the contribution of each receptor subtype in various diseases.

For instance, CCK1R antagonists are being investigated for gastrointestinal motility disorders like irritable bowel syndrome and functional dyspepsia, as well as for pancreatitis. nih.gov In contrast, CCK2R antagonists are considered for conditions involving gastric acid hypersecretion, such as peptic ulcer disease, and for anxiety disorders. researchgate.netnih.gov However, the interplay between these receptors can be complex. In studies on acid secretion, the CCK1R antagonist devazepide unexpectedly increased CCK-stimulated acid secretion, while the CCK2R antagonist L-365,260 blocked pentagastrin-stimulated secretion. capes.gov.br Further research is needed to unravel these intricate interactions in different physiological and pathological contexts to select the most appropriate therapeutic targets.

Table 2: Differentiating CCK Receptor Subtypes

| Feature | CCK1 Receptor (CCK1R / CCKA) | CCK2 Receptor (CCK2R / CCKB) |

|---|---|---|

| Primary Ligand Affinity | High affinity for sulfated CCK | High affinity for both gastrin and CCK |

| Key Physiological Roles | Pancreatic secretion, gallbladder contraction, satiety | Gastric acid secretion, mucosal growth |

| Potential Therapeutic Targets | Motility disorders (IBS, dyspepsia), pancreatitis | Peptic ulcer disease, anxiety, certain cancers |

Investigation of Combination Therapeutic Strategies with this compound

Monotherapy with gastrin/CCK antagonists has shown limitations in some clinical scenarios, prompting research into combination strategies to enhance therapeutic efficacy. nih.gov One promising avenue is the potentiation of opioid analgesia. By blocking CCK, which can act as an anti-opioid peptide, CCK receptor antagonists may improve pain management and reduce the required dose of opioids. nih.gov

In oncology, combining CCK antagonists with other targeted therapies is a key area of interest. Research has shown that the CCK antagonist CI-988 acts synergistically with the EGFR inhibitor gefitinib to inhibit the proliferation of lung carcinoid cells. ijbs.com This suggests that blocking the gastrin/CCK2R pathway could overcome resistance to other cancer treatments, offering a new approach for gastrin-dependent tumors. ijbs.com

Addressing Bioavailability and Pharmacokinetic Challenges for Enhanced Clinical Translation

A significant hurdle in the clinical development of gastrin/CCK antagonists has been achieving optimal pharmacokinetic properties, particularly oral bioavailability. researchgate.net Many early-generation compounds were limited by poor absorption, rapid metabolism, or unfavorable distribution, which hindered their translation from promising preclinical models to successful clinical use.

The development of non-peptide antagonists with improved stability and absorption characteristics represents a major step forward. researchgate.net Ongoing research focuses on optimizing lead compounds to enhance their drug-like properties. The successful development of orally active antagonists with favorable pharmacokinetic profiles is essential for their viability as treatments for chronic conditions that require long-term administration. nih.gov

Comprehensive Understanding of Long-Term Effects and Safety Profiles in Chronic Conditions

For gastrin/CCK antagonists to be used in chronic diseases, a thorough understanding of their long-term safety is paramount. A significant concern, particularly with selective CCK1R antagonists, is the potential for gallbladder dysfunction. nih.gov These antagonists can markedly inhibit gallbladder contraction, which led to the formation of gallstones in animal studies. nih.gov

More recent clinical trials with less selective antagonists like proglumide (B1679172) in patients with chronic pancreatitis have shown a generally favorable safety profile, though some gastrointestinal side effects like nausea and diarrhea were noted. mdpi.com Future long-term studies must carefully monitor for potential adverse effects, including impacts on gallbladder health and the trophic effects of gastrin on the gastrointestinal mucosa, especially with potent and highly selective CCK2R antagonists. nih.gov

Exploration of Novel Disease Indications Beyond Established Gastrointestinal and CNS Targets

While gastrointestinal and central nervous system disorders have been the primary focus, the role of the gastrin/CCK system in other pathologies is an exciting frontier for research. A particularly active area is oncology, as gastrin is known to stimulate the growth of various gastrointestinal cancers, including pancreatic and colon cancers, through the CCK2R. ijbs.comnih.gov This has led to the investigation of CCK2R antagonists as potential anti-cancer agents. The antagonist netazepide (YF476), for example, has been studied in patients with type 1 gastric carcinoid tumors. ijbs.com

Furthermore, the overexpression of CCK receptors on certain tumors opens the door for diagnostic and therapeutic applications. Radiolabeled CCK/gastrin analogues could be used for imaging tumors, while receptor-targeted cytotoxic agents could deliver treatment directly to cancer cells. nih.gov Another potential application lies in managing hypergastrinemic states that can result from long-term use of proton pump inhibitors (PPIs). nih.gov

Q & A

Q. How to systematically evaluate conflicting findings on this compound mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.